4-(2,4-Dimethylphenyl)piperazin-1-amine
Overview
Description
4-(2,4-Dimethylphenyl)piperazin-1-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that some piperazine derivatives have significant pharmacophoric activities . They have been tested for antibacterial and antifungal activities against various organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .
Mode of Action
It is known that piperazine derivatives can interfere with the natural life cycle of bacteria, thus creating evolutionary pressure on them .
Biochemical Pathways
It is known that piperazine derivatives can affect a wide range of biological and pharmaceutical activities .
Result of Action
Many synthesized compounds of the piperazine family have shown significant antimicrobial and antifungal properties .
Biochemical Analysis
Biochemical Properties
4-(2,4-Dimethylphenyl)piperazin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for cognitive functions . Additionally, this compound has shown interactions with other proteins involved in neurotransmission, potentially affecting synaptic signaling and plasticity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those related to neurotransmitter release and uptake. This compound can modulate gene expression, leading to changes in the production of proteins involved in synaptic function and plasticity. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can modulate the activity of other enzymes and proteins involved in neurotransmission, further influencing synaptic function and plasticity . Changes in gene expression induced by this compound also contribute to its molecular effects, as it can upregulate or downregulate the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and impaired motor function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can affect metabolite levels, leading to changes in the concentrations of specific molecules within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as its presence in different cellular regions can affect its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)piperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-12(11(2)9-10)14-5-7-15(13)8-6-14/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRVVIBVZXKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.